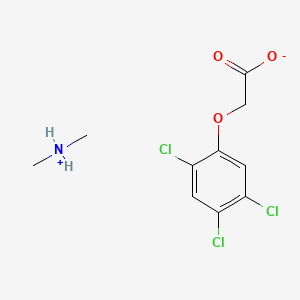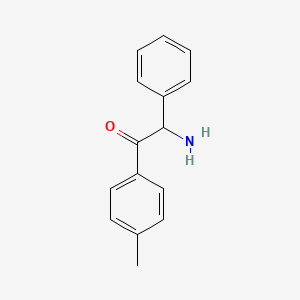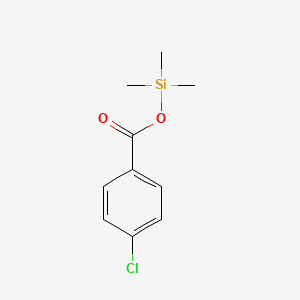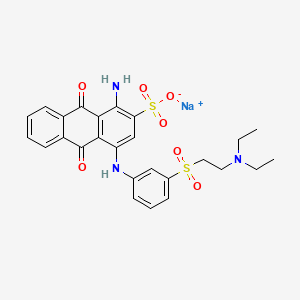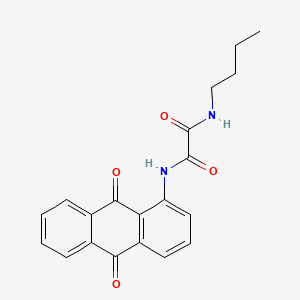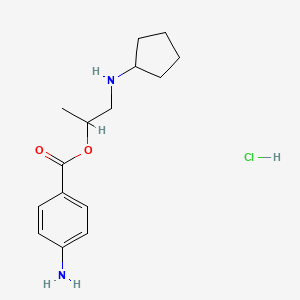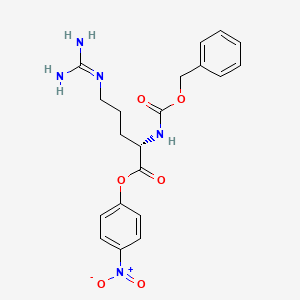
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester can be synthesized through the esterification of N(2)-Benzyloxycarbonylarginine with 4-nitrophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used.
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: N(2)-Benzyloxycarbonylarginine-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: Employed in enzyme assays to study protease activity, as the ester bond can be cleaved by specific enzymes.
Medicine: Investigated for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester involves the cleavage of the ester bond. In biological systems, this cleavage is often catalyzed by enzymes such as esterases or proteases. The molecular targets include the ester bond itself, which is hydrolyzed to release the constituent molecules. The pathways involved in this process are typically enzymatic hydrolysis pathways.
Comparison with Similar Compounds
Similar Compounds
- N(2)-Benzyloxycarbonylarginine methyl ester
- N(2)-Benzyloxycarbonylarginine ethyl ester
- N(2)-Benzyloxycarbonylarginine phenyl ester
Uniqueness
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to undergo reduction reactions. This makes it particularly useful in specific synthetic and analytical applications where these properties are advantageous.
Properties
CAS No. |
68172-31-6 |
|---|---|
Molecular Formula |
C20H23N5O6 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H23N5O6/c21-19(22)23-12-4-7-17(24-20(27)30-13-14-5-2-1-3-6-14)18(26)31-16-10-8-15(9-11-16)25(28)29/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H4,21,22,23)/t17-/m0/s1 |
InChI Key |
UXGFJYQFSUTKFH-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


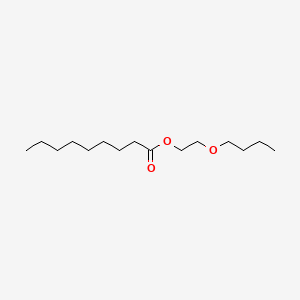

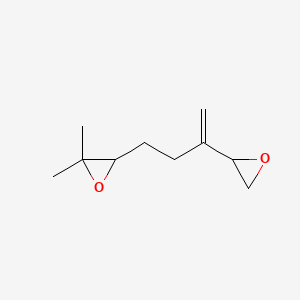
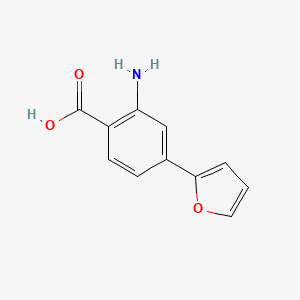
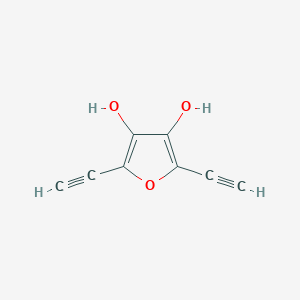
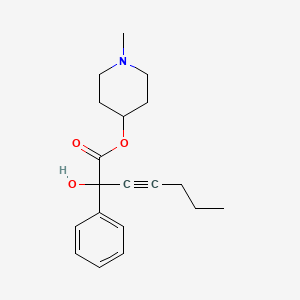
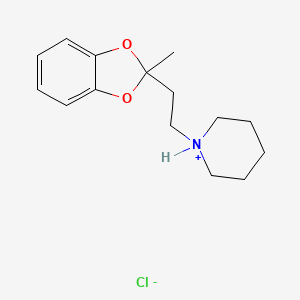
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
